molecular formula C14H12N2O3S3 B3482715 N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3482715
M. Wt: 352.5 g/mol
InChI Key: GGCAYAQYGQEGHS-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methanesulfonyl group, and a thiophene ring. Its molecular formula is C15H11ClN2O3S2 .

Preparation Methods

The synthesis of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the methanesulfonyl group, and the coupling with the thiophene ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the benzothiazole or thiophene rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methanesulfonyl group can enhance the compound’s solubility and stability, while the thiophene ring may contribute to its overall biological activity .

Comparison with Similar Compounds

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-8-3-6-11(20-8)13(17)16-14-15-10-5-4-9(22(2,18)19)7-12(10)21-14/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCAYAQYGQEGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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